2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C15H15ClF3N5OS and its molecular weight is 405.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide have been synthesized and studied for various biological activities. Notably, compounds with the 1,3,4-thiadiazole amide structure, including piperazine, have shown potential in inhibiting Xanthomonas campestris pv. oryzae, a pathogen affecting rice crops, and have demonstrated antiviral activity against tobacco mosaic virus (Xia, 2015).
Antibacterial Applications
Several compounds with a 1,3,4-thiadiazole core, similar to the compound , have been synthesized and screened for antibacterial activity. Some derivatives have exhibited moderate activity against bacteria such as Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Anticancer and Antimicrobial Potentials
A series of acetamide derivatives containing 1,3,4-thiadiazole and piperazine moieties have been synthesized, showing significant antimicrobial activity and some promising anticancer activity (Mehta et al., 2019).
Fatty Acids in Heterocyclic Synthesis
Novel thiadiazolyl piperazine compounds, derived from stearic acid, have been synthesized and evaluated for antimicrobial activities. These compounds also function as nonionic surfactants with potential applications in biodegradable products (Abdelmajeid, Amine, & Hassan, 2017).
Antioxidant and Antitumor Evaluation
N-substituted-2-amino-1,3,4-thiadiazoles, with structures similar to the compound , have been synthesized and evaluated for their antioxidant and antitumor activities, showing promising results in these domains (Hamama, Gouda, Badr, & Zoorob, 2013).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that piperazine, a structural motif in the compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the compound could potentially interact with a wide range of targets.
Mode of Action
The exact mode of action of the compound is currently unknown. The presence of the piperazine ring in the compound suggests that it could modulate the pharmacokinetic properties of a drug substance . The compound could interact with its targets and cause changes that result in its biological activity.
Biochemical Pathways
Given the wide range of biological activities associated with piperazine-containing compounds , it is likely that the compound could affect multiple pathways and have downstream effects.
Pharmacokinetics
The presence of the piperazine ring in the compound suggests that it could positively modulate the pharmacokinetic properties of a drug substance . These properties could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with piperazine-containing compounds , it is likely that the compound could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N5OS/c16-10-2-1-3-11(8-10)24-6-4-23(5-7-24)9-12(25)20-14-22-21-13(26-14)15(17,18)19/h1-3,8H,4-7,9H2,(H,20,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXLJUCGMNYHNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NN=C(S2)C(F)(F)F)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.